Cyclohexanebutanoic acid, copper(2+) salt
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Overview
Description
. This compound consists of a copper(II) ion coordinated to two cyclohexanebutanoate anions. It is a solid, typically appearing as a powder, with a melting point of 126°C.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Cyclohexanebutanoic acid can be synthesized through the esterification of cyclohexanebutanoic acid with a copper(II) salt such as copper(II) acetate. The reaction is typically carried out in an organic solvent under reflux conditions to ensure complete reaction.
Industrial Production Methods: On an industrial scale, cyclohexanebutanoic acid, copper(2+) salt is produced by reacting cyclohexanebutanoic acid with copper(II) oxide or copper(II) hydroxide in an aqueous medium. The reaction mixture is then purified to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the copper(II) ion to a copper(I) ion, resulting in different copper(I) complexes.
Substitution: Substitution reactions can occur at the copper center, where ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various ligands can be used to substitute the existing ligands in the complex.
Major Products Formed:
Oxidation: Oxidized copper complexes and carboxylic acids.
Reduction: Copper(I) complexes.
Substitution: Copper complexes with different ligands.
Scientific Research Applications
Cyclohexanebutanoic acid, copper(2+) salt has various applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in oxidation and reduction processes.
Biology: The compound is utilized in biological studies to investigate the role of copper in biological systems and its potential therapeutic applications.
Medicine: It has been explored for its antimicrobial properties and potential use in treating infections.
Industry: The compound is used in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which cyclohexanebutanoic acid, copper(2+) salt exerts its effects involves its ability to act as a catalyst in various chemical reactions. The copper(II) ion can coordinate to different substrates, facilitating electron transfer processes and promoting the formation of desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Cyclohexanebutanoic acid, copper(2+) salt is unique in its structure and properties compared to other copper(II) salts. Some similar compounds include:
Copper(II) acetate
Copper(II) chloride
Copper(II) sulfate
These compounds differ in their ligands and coordination environments, leading to variations in their reactivity and applications.
Properties
CAS No. |
2218-80-6 |
---|---|
Molecular Formula |
C20H36CuO4 |
Molecular Weight |
404.0 g/mol |
IUPAC Name |
copper;4-cyclohexylbutanoic acid |
InChI |
InChI=1S/2C10H18O2.Cu/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12); |
InChI Key |
ZGMZTUJLZVTXNR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Cu+2] |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Cu] |
Key on ui other cas no. |
2218-80-6 |
Related CAS |
4441-63-8 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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